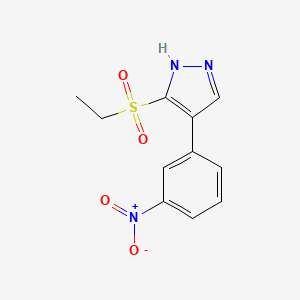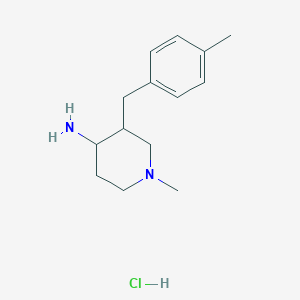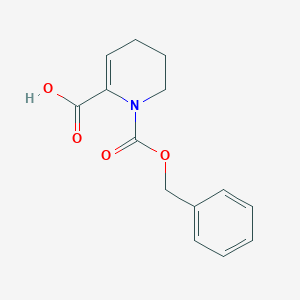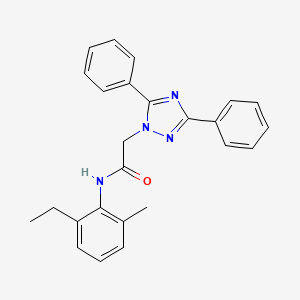
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is a compound that features a unique combination of an imidazole ring and a pyrrolidine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyrrolidine ring is a common structural motif in various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine typically involves the formation of the imidazole ring followed by the introduction of the sulfonyl group and the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized using a cyclization reaction involving glyoxal and ammonia . The sulfonyl group can then be introduced using sulfonyl chloride reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biological pathways. The sulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- 1-((1-Propyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
- 1-((1-Butyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine
Uniqueness
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine is unique due to its specific combination of an ethyl-substituted imidazole ring and a sulfonyl-pyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16N4O2S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
1-(1-ethylimidazol-4-yl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4O2S/c1-2-12-6-9(11-7-12)16(14,15)13-4-3-8(10)5-13/h6-8H,2-5,10H2,1H3 |
InChI-Schlüssel |
AEBMSEJUIPDZDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=C1)S(=O)(=O)N2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)

![6-(4-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779931.png)



![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)

![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)




